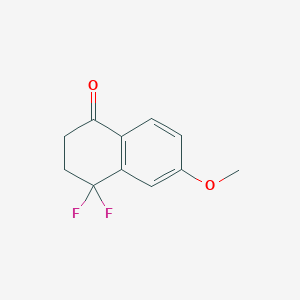

4,4-Difluoro-6-methoxy-tetralin-1-one

Description

Significance of the Tetralone Scaffold in Advanced Organic Synthesis

The tetralone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a cornerstone in the field of organic synthesis. scilit.comnih.gov Its rigid framework and inherent reactivity make it an invaluable starting material for constructing complex molecular architectures. researchgate.net Substituted tetralones serve as versatile building blocks for a wide array of compounds, including pharmaceuticals and natural products. scilit.comresearchgate.net The α-tetralone structure, specifically 3,4-dihydro-2H-naphthalen-1-one, is a recurring motif in molecules with significant biological activity, such as certain antibiotics, antidepressants, and agents used in Alzheimer's disease research. scilit.comresearchgate.net The reactivity of the α-methylene group and the aromatic ring allows for numerous chemical transformations, making tetralones a frequent choice for synthetic chemists aiming to develop novel therapeutic agents and other functional organic molecules. nih.gov

Strategic Importance of Fluorine and Methoxy (B1213986) Functionalities in Chemical Structures

The introduction of fluorine and methoxy groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile.

Fluorine: The fluorine atom, being small and highly electronegative, can dramatically alter a molecule's properties. semanticscholar.org Incorporating fluorine, particularly as a gem-difluoro group (CF2), can improve metabolic stability by blocking sites susceptible to oxidative metabolism. semanticscholar.org This modification can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and binding affinity to biological targets. nih.govsemanticscholar.org The CF2 group is often considered a bioisostere for a carbonyl group or other functionalities, allowing chemists to fine-tune molecular properties while maintaining a similar size and shape. organic-chemistry.org

Overview of Research on Substituted Tetralin-1-one Systems

Research into substituted tetralin-1-one (also known as tetralone) systems is extensive, driven by their potential as precursors to biologically active compounds. scilit.comresearchgate.net Studies have explored the synthesis of various tetralone derivatives with diverse substitution patterns on both the aromatic and aliphatic rings. For instance, the parent compound, 6-methoxy-1-tetralone (B92454), is a well-documented intermediate used in the synthesis of steroids and other complex molecules. organic-chemistry.org

Methods for synthesizing substituted tetralones often involve intramolecular Friedel-Crafts reactions. nih.gov Furthermore, research has focused on the selective fluorination of the tetralone scaffold. The synthesis of fluorinated tetralone derivatives has been achieved using various electrophilic fluorinating agents, which can introduce fluorine atoms at specific positions to create novel compounds for biological screening. These studies are critical for developing new chemical entities with potentially improved therapeutic properties. researchgate.net

Scope and Objectives of Research on 4,4-Difluoro-6-methoxy-tetralin-1-one

While specific research dedicated solely to "this compound" is not prominently featured in available scientific literature, the objectives for synthesizing and studying such a compound can be inferred from its structural features. The primary goals of investigating this specific molecule would likely include:

Synthesis Development: To establish a reliable and efficient synthetic route for introducing a gem-difluoro group at the C4 position of the 6-methoxy-1-tetralone scaffold. This would involve exploring various fluorination reagents and optimizing reaction conditions.

Physicochemical Profiling: To characterize the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and lipophilicity (logP). This data is fundamental for understanding its potential as a drug candidate.

Biological Evaluation: To assess the compound's biological activity in relevant assays. Given the prevalence of the tetralone scaffold in bioactive molecules, research would likely explore its potential as an anticancer, anti-inflammatory, or neuroprotective agent.

The investigation of this compound would aim to leverage the combined benefits of the tetralone core, the metabolic stability conferred by the gem-difluoro group, and the modulating effects of the methoxy substituent to create a novel chemical entity with potentially superior properties for various applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H10F2O2 |

|---|---|

Molecular Weight |

212.19 g/mol |

IUPAC Name |

4,4-difluoro-6-methoxy-2,3-dihydronaphthalen-1-one |

InChI |

InChI=1S/C11H10F2O2/c1-15-7-2-3-8-9(6-7)11(12,13)5-4-10(8)14/h2-3,6H,4-5H2,1H3 |

InChI Key |

XGUFRQWFAYKNPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCC2(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Difluoro 6 Methoxy Tetralin 1 One

Retrosynthetic Analysis of the 4,4-Difluoro-6-methoxy-tetralin-1-one Core

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection strategy involves the gem-difluoro group at the C-4 position. This transformation, a functional group interconversion (FGI), points to the precursor ketone, 6-methoxy-tetralin-1-one, as a key intermediate. The introduction of the two fluorine atoms is a critical step that can be envisioned to occur via several fluorination strategies on this precursor.

Further disconnection of 6-methoxy-tetralin-1-one reveals the tetralone core. A C-C bond disconnection guided by the principles of the Friedel-Crafts reaction suggests a precursor such as 4-(3-methoxyphenyl)butanoic acid or a related derivative. This disconnection simplifies the aromatic and aliphatic portions of the molecule into more readily available starting materials. The methoxy (B1213986) group is strategically positioned on the aromatic ring of the precursor, guiding the cyclization to the desired positional isomer. This analysis forms the basis for the synthetic strategies discussed in the subsequent sections.

Development and Optimization of Novel Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, involves the construction of the tetralin-1-one skeleton, followed by the crucial fluorination step. Each stage presents unique challenges and opportunities for optimization.

Friedel-Crafts Based Approaches for Tetralin-1-one Formation

The formation of the 6-methoxy-tetralin-1-one core is commonly achieved through an intramolecular Friedel-Crafts acylation. google.comchemicalbook.com This reaction typically involves the cyclization of a precursor like 4-(3-methoxyphenyl)butyryl chloride or 4-(3-methoxyphenyl)butanoic acid. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing the formation of unwanted isomers.

A common method involves treating anisole (B1667542) with an acylating agent in the presence of a Lewis acid. google.com For instance, the reaction of anisole with 4-chlorobutyryl chloride in the presence of aluminum trichloride (B1173362) (AlCl₃) can proceed in a one-pot manner to yield 6-methoxy-1-tetralone (B92454). google.compatsnap.com The initial Friedel-Crafts acylation is typically performed at a low temperature (e.g., 0 °C) to favor the formation of the para-substituted product due to the directing effect of the methoxy group and to minimize side reactions. google.com Subsequently, raising the temperature (e.g., to 80-90 °C) facilitates the intramolecular alkylation (cyclization) to form the tetralone ring. google.com Polyphosphoric acid (PPA) is another effective reagent for the cyclization of the corresponding butanoic acid derivative. chemicalbook.com

| Precursor | Catalyst/Reagent | Conditions | Product | Yield |

| Anisole and 4-chlorobutyryl chloride | Aluminum trichloride | Dichloroethane, 0 °C then 80-90 °C | 6-methoxy-1-tetralone | Not specified |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent | Dichloroethane, 75 °C, 2h | 6-methoxy-1-tetralone | 91% chemicalbook.com |

| 4-phenylbutanoic acid chlorides | Hexafluoroisopropanol (HFIP) | Mild conditions | 1-tetralones | >90% wikipedia.org |

Selective Fluorination Strategies at the C-4 Position

The introduction of the gem-difluoro group at the C-4 position (the α-position to the carbonyl) of 6-methoxy-tetralin-1-one is the most challenging and critical step in the synthesis. This transformation converts the ketone into a 4,4-difluoro derivative. Several methods for the gem-difluorination of ketones have been developed, broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorinating Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for the deoxofluorination of ketones. rsc.orgorganic-chemistry.org These reagents directly convert the carbonyl group into a difluoromethylene group. The reaction conditions can be harsh, sometimes requiring high temperatures, which may not be suitable for all substrates. rsc.org

Electrophilic Fluorinating Reagents: An alternative and often milder approach involves the electrophilic fluorination of an enol or enolate derivative of the ketone. Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) are widely used for this purpose. nih.govnih.gov This method typically involves a two-step process where the ketone is first converted to a monofluoro derivative, which is then subjected to a second fluorination to yield the gem-difluoro compound. sapub.org The direct conversion to the difluoro product can sometimes be achieved under specific conditions. rsc.org The use of Selectfluor in particular has been highlighted as a versatile reagent for such transformations. nih.gov

| Fluorinating Reagent | Substrate Type | General Conditions | Product |

| Diethylaminosulfur trifluoride (DAST) | Ketones | Varies (e.g., 0 °C to 115 °C) | gem-difluoro compounds |

| Deoxo-Fluor | Ketones | Generally milder than DAST | gem-difluoro compounds |

| Selectfluor (F-TEDA-BF₄) | Ketones (via enol/enolate) | Often mild, various solvents | α-fluoro and α,α-difluoro ketones |

| Accufluor™ NFTh | Ketones | Methanol | α-fluoro ketones |

Introduction of the Methoxy Group and its Positional Isomers

In the most efficient synthetic routes, the methoxy group is incorporated from the outset, starting with a methoxy-substituted precursor like anisole or 3-methoxyphenylacetic acid. google.comorgsyn.org This strategy ensures the correct positioning of the methoxy group at the C-6 position, guided by the ortho-, para-directing nature of the methoxy substituent during the Friedel-Crafts reaction. Synthesizing positional isomers, such as 5-methoxy or 7-methoxy-α-tetralones, would require starting with the corresponding isomeric precursors. researchgate.net The distinct spectroscopic data of these isomers would serve to confirm the structure of the desired 6-methoxy product.

Stereochemical Considerations in Synthetic Pathways

The target molecule, this compound, is achiral as the C-4 position, which could potentially be a stereocenter, bears two identical fluorine atoms. Therefore, there are no stereochemical considerations at this position in the final product. However, if any of the synthetic intermediates possessed stereocenters, or if asymmetric fluorination methods were employed to generate a monofluorinated intermediate, stereochemistry would become a critical factor. For instance, organocatalytic enantioselective α-fluorination of cyclic ketones is a known process, but it is not directly relevant to the synthesis of the achiral difluoro target. nih.gov

Exploration of Precursor Derivatizations for Fluorination

Direct fluorination of ketones can sometimes be inefficient or lead to side reactions. To overcome this, the tetralone precursor can be derivatized to a more reactive intermediate that facilitates fluorination. One common strategy is the conversion of the ketone to its corresponding enol ester or silyl (B83357) enol ether. researchgate.net These derivatives have a well-defined enol structure that can react cleanly with electrophilic fluorinating reagents like Selectfluor. researchgate.net For example, the reaction of an enol ester with Selectfluor is often facile and proceeds under mild conditions to give the α-fluoroketone. researchgate.net A subsequent fluorination step would then yield the desired gem-difluoro product.

Another approach involves the conversion of the ketone to a 1,3-dithiolane. illinois.edu Treatment of this derivative with a combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) can effectively produce the gem-difluoro compound. illinois.edu This two-step process offers a convenient alternative to other fluorination methods and proceeds at low temperatures. illinois.edu

| Precursor Derivative | Reagent for Fluorination | Conditions |

| Enol Ester | Selectfluor | Mild |

| 1,3-Dithiolane | 1,3-dibromo-5,5-dimethylhydantoin / HF-pyridine | Methylene chloride, -78 °C to 0 °C |

Catalytic Approaches in the Synthesis of Fluorinated Tetralones

The direct and selective incorporation of fluorine atoms into complex molecules remains a significant challenge in synthetic organic chemistry. Catalytic methods are highly sought after due to their potential for high efficiency, selectivity, and atom economy. While a direct catalytic synthesis of this compound has not been extensively reported, several catalytic strategies for the synthesis of related gem-difluorinated compounds offer valuable insights into potential synthetic pathways.

One of the most promising recent developments is the use of hypervalent iodine catalysis for the synthesis of gem-difluorinated tetralins. A notable study demonstrated a reaction cascade involving I(I)/I(III) catalysis to generate gem-difluorinated tetralins from 1,3-diaryl cyclobutanols. This method proceeds via an acid-catalyzed unmasking and fluorination sequence to form a homoallylic fluoride (B91410) in situ. This intermediate then undergoes a phenonium ion rearrangement within the I(I)/I(III) catalytic cycle to produce a 1,3,3-trifluoride, which subsequently cyclizes to the gem-difluorinated tetralin scaffold. The reaction is promoted by an aryl iodide catalyst in the presence of an amine-HF reagent. Importantly, this methodology has been shown to be compatible with a trifluoromethoxy-substituted substrate, suggesting that a methoxy group, as present in the target molecule, would also be tolerated under the reaction conditions.

While this catalytic method yields a 4,4-difluorotetralin, a subsequent oxidation step at the benzylic position would be necessary to afford the desired this compound. The selective oxidation of the benzylic C-H bond in the presence of the gem-difluoro group is a critical consideration. Various methods for benzylic oxidation are known, including those using permanganate (B83412) or chromic acid; however, milder, more selective catalytic systems, such as those based on ruthenium or copper, would be preferable to avoid potential side reactions.

Another catalytic approach to consider is the electrophilic fluorination of a suitable precursor. For instance, the enantioselective electrophilic fluorination of α-aryl-tetralones has been achieved using chiral catalysts, such as those derived from Cinchona alkaloids, in combination with an electrophilic fluorine source like Selectfluor. While these methods typically target the α-position to the carbonyl group, the principles could potentially be adapted for the fluorination of a different position if a suitable precursor, such as a silyl enol ether of a tetralone, were employed. However, achieving gem-difluorination at the 4-position via this route would require a multi-step sequence and the development of a specific catalytic system.

Comparative Analysis of Synthetic Efficiencies and Scalability

Route 1: Catalytic Gem-Difluorination of a Cyclobutanol (B46151) Precursor followed by Oxidation

This approach, based on the I(I)/I(III) catalysis, is attractive due to its innovative catalytic step for the introduction of the gem-difluoro group.

Route 2: Deoxofluorination of a Diketone Precursor

A more traditional, non-catalytic approach would involve the deoxofluorination of a suitable 6-methoxy-tetralin-1,4-dione precursor. Reagents like diethylaminosulfur trifluoride (DAST) or its analogues are commonly used for this transformation.

Scalability: The use of stoichiometric, often expensive, and hazardous fluorinating agents like DAST can be a significant drawback for large-scale synthesis. The handling of these reagents requires specialized equipment and safety protocols, which can increase the cost and complexity of industrial production.

Route 3: Electrophilic Fluorination of a Tetralone Derivative

This route would likely involve the synthesis of a specific tetralone precursor that can be selectively fluorinated at the 4-position. This might involve the formation of a silyl enol ether followed by reaction with an electrophilic fluorine source.

Efficiency: Achieving selective gem-difluorination at the desired position without affecting other parts of the molecule could be challenging and may require significant optimization of reaction conditions, potentially leading to lower yields.

Scalability: The scalability would depend on the availability and cost of the specific precursor and the fluorinating agent. If a catalytic method for this transformation could be developed, its scalability would be significantly improved.

The following table provides a comparative overview of these potential synthetic routes:

| Synthetic Route | Key Transformation | Potential Advantages | Potential Disadvantages | Estimated Scalability |

| Route 1 | I(I)/I(III) Catalytic Difluorination/Cyclization & Oxidation | Catalytic, innovative, potentially high-yielding fluorination step. | Multi-step process, requires specific cyclobutanol precursor, oxidation step needs development. | Moderate |

| Route 2 | Deoxofluorination of a 1,4-Diketone | More established methodology. | Stoichiometric use of hazardous and expensive fluorinating agents, multi-step synthesis of precursor. | Low to Moderate |

| Route 3 | Electrophilic Fluorination of a Tetralone Derivative | Potentially more direct. | Selectivity challenges, may require complex precursor synthesis, likely stoichiometric fluorination. | Low |

Chemical Reactivity and Transformation Studies of 4,4 Difluoro 6 Methoxy Tetralin 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a primary site of reactivity in 4,4-Difluoro-6-methoxy-tetralin-1-one, enabling a variety of chemical transformations.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The presence of the electron-withdrawing gem-difluoro group at the α-position can influence the reactivity of the carbonyl group.

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: The ketone can be reduced to the corresponding alcohol, 4,4-Difluoro-6-methoxy-tetralin-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) results in the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-methyl-4,4-difluoro-6-methoxy-tetralin-1-ol.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond at the C1 position.

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride | 4,4-Difluoro-6-methoxy-tetralin-1-ol |

| Grignard Addition | Methylmagnesium bromide | 1-Methyl-4,4-difluoro-6-methoxy-tetralin-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-Methylene-4,4-difluoro-6-methoxy-tetralin |

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of an enolate anion under basic conditions. wikipedia.orgmasterorganicchemistry.com Enolates are versatile nucleophiles that can react with a variety of electrophiles, leading to functionalization at the α-position. masterorganicchemistry.comyoutube.com

In the case of this compound, the α-protons are located at the C2 position. Deprotonation at this position would yield a resonance-stabilized enolate. wikipedia.org This enolate can then participate in several key reactions:

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups at the C2 position.

Aldol Condensation: The enolate can react with aldehydes or other ketones to form β-hydroxy carbonyl compounds.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), halogenation can occur at the α-position.

| Reaction Type | Electrophile | Product |

| Alkylation | Methyl iodide | 2-Methyl-4,4-difluoro-6-methoxy-tetralin-1-one |

| Aldol Addition | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4,4-difluoro-6-methoxy-tetralin-1-one |

| Halogenation | Bromine | 2-Bromo-4,4-difluoro-6-methoxy-tetralin-1-one |

Transformations Involving the gem-Difluoro Moiety

The gem-difluoro group (CF₂) at the C4 position significantly influences the molecule's properties, including its metabolic stability and lipophilicity. enamine.netnih.gov While generally stable, this group can participate in specific chemical transformations.

The carbon-fluorine bond is exceptionally strong, making the fluorine atoms generally unreactive towards substitution. The gem-difluoro group is metabolically stable and can act as a bioisostere for a carbonyl or amide group. nih.gov This stability is a key feature in the design of fluorinated molecules for various applications. researchgate.net

Under specific and often harsh conditions, defluorination or fluorine exchange reactions can be induced. These reactions are not common but can be achieved with potent reagents. For example, treatment with strong reducing agents or certain Lewis acids might lead to the removal of one or both fluorine atoms. However, such reactions would likely require forcing conditions and may not be selective.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group, which influences the reactivity of the aromatic ring and can itself be a site for chemical transformation.

The primary reaction involving the methoxy group is its cleavage to a hydroxyl group. This is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation would convert this compound into 4,4-Difluoro-6-hydroxy-tetralin-1-one. This demethylation is a common strategy in the synthesis of phenolic compounds.

Demethylation Reactions

No studies detailing the demethylation of the 6-methoxy group on this compound were identified in the surveyed literature. While demethylation of various methoxy-substituted tetralones is a known transformation, specific conditions, reagents, and outcomes for the title compound have not been reported. researchgate.net

Influence on Aromatic Ring Electrophilicity

The electronic influence of substituents on an aromatic ring is a fundamental concept in organic chemistry. scielo.org.mx The methoxy group (-OCH₃) at the C6 position is a well-understood activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and directing electrophiles to the ortho and para positions (C5 and C7). youtube.com Conversely, the carbonyl group at C1 and the gem-difluoro group at C4 are electron-withdrawing through inductive effects. The CF₂ group, in particular, is known to be a strong electron-withdrawing moiety which would be expected to decrease the electron density of the entire molecule, including the aromatic ring. nih.govresearchgate.net However, no specific experimental studies or quantitative data (such as Hammett constants) were found that precisely measure the net effect of these competing influences on the aromatic ring electrophilicity of this compound.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Despite the foundational principles of electrophilic aromatic substitution (EAS) being well-established, no specific examples of these reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) have been documented for this compound. youtube.comtotal-synthesis.commasterorganicchemistry.com The directing effects of the C6-methoxy group would favor substitution at the C5 and C7 positions. youtube.com However, the combined deactivating inductive effects of the C1-ketone and the C4-difluoro groups would likely render the aromatic ring less reactive towards electrophiles compared to simpler methoxy-tetralones. Experimental data on reaction conditions, regioselectivity, and yields for EAS reactions on this substrate are absent from the current scientific literature.

Radical Reactions and Photochemical Transformations

There is no available information in the scientific literature regarding the behavior of this compound under radical or photochemical conditions. Research on the photochemical ring expansion of other heterocyclic systems exists but does not provide insight into the specific transformations of this fluorinated tetralone. rsc.org

Ring-Opening and Ring-Expansion Reactions

Methodologies for the ring expansion of six-membered rings, including tetralone derivatives, have been reported in various contexts, often employing reagents that facilitate rearrangements like the Beckmann or Schmidt rearrangements. nih.govmdpi.commdpi.com However, no studies have been published that apply these or any other ring-opening or ring-expansion strategies specifically to this compound. The reactivity of the gem-difluoro moiety in the presence of the reagents typically used for such transformations remains unexplored for this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

There is no published High-Resolution Mass Spectrometry data to confirm the exact mass and elemental composition of 4,4-Difluoro-6-methoxy-tetralin-1-one.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Functional Groups

No experimental IR or Raman spectra are available to analyze the vibrational modes of the functional groups in this specific molecule.

Due to the absence of empirical data, the generation of a scientifically accurate article adhering to the user's specific outline and content requirements is not feasible at this time. Further research and synthesis of this compound would be required to generate the experimental data necessary for such a detailed characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (the parts of the molecule that absorb light).

For a compound like this compound, the expected chromophore would be the substituted aromatic ring conjugated with the carbonyl group. The electronic transitions would likely be of the π → π* and n → π* types. The methoxy (B1213986) group (an auxochrome) and the difluoro substitution would be expected to influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography: Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine its crystal structure, including bond lengths, bond angles, and torsional angles. nih.gov This information reveals the molecule's conformation in the solid state.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern how molecules pack together in a crystal lattice. For this compound, crystallographic analysis would reveal the precise geometry of the tetralin ring system, the orientation of the methoxy group, and any intermolecular interactions involving the fluorine and oxygen atoms.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Torsional Angles (°) | Data Not Available |

| Intermolecular Interactions | Data Not Available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is used to optimize molecular geometries, calculate energies, and derive various electronic properties.

The non-aromatic portion of the tetralin-1-one core is a six-membered ring that is not planar and can adopt several conformations. The two most common low-energy conformations are the "half-chair" and the "envelope." The introduction of bulky and highly electronegative substituents, such as the gem-difluoro group at the C4 position, significantly influences the conformational preference.

Computational analysis would involve geometry optimization of possible conformers to locate the energy minima on the potential energy surface. For 4,4-Difluoro-6-methoxy-tetralin-1-one, the gem-difluoro group introduces substantial steric and electrostatic interactions. The fluorine atoms exert a strong gauche effect and create notable dipole moments that can stabilize or destabilize certain conformations. nih.goved.ac.uk It is predicted that the half-chair conformation would be distorted to minimize the steric clash and unfavorable electrostatic interactions between the fluorine atoms and the adjacent carbonyl group and aromatic ring. Quantum chemical simulations on related fluorinated cyclic systems have shown that electrostatic interactions are pivotal in stabilizing specific conformers. researchgate.netnih.gov The final preferred geometry represents the lowest energy state, which dictates the molecule's ground-state structure.

Table 1: Illustrative Conformational Energy Profile of Substituted Tetralin-1-one This table presents hypothetical DFT-calculated relative energies for different conformations of the tetralin-1-one ring system to illustrate the energetic landscape. Actual values would require specific calculations for the target molecule.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C4a-C5) | Description |

| Half-Chair 1 | 0.00 | ~ -25° | The predicted global minimum, minimizing fluorine interactions. |

| Half-Chair 2 | 1.5 - 3.0 | ~ +25° | A higher energy half-chair conformer. |

| Envelope | 3.5 - 5.0 | ~ 0° | Likely destabilized due to eclipsing interactions involving the C4 substituents. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and electronic excitation properties.

For this compound, the electronic character is shaped by three key features:

The Methoxy (B1213986) Group (-OCH₃): As a strong electron-donating group, it increases the electron density of the aromatic ring, primarily raising the energy of the HOMO. rsc.org

The Carbonyl Group (C=O): This electron-withdrawing group delocalizes electron density from the aromatic ring and lowers the energy of the LUMO.

The Gem-Difluoro Group (-CF₂): Fluorine is the most electronegative element, making this group strongly electron-withdrawing through induction. This effect significantly lowers the energy of the LUMO.

Consequently, the HOMO is expected to be localized primarily on the methoxy-substituted aromatic ring, while the LUMO will be concentrated around the carbonyl group and the α-carbon bearing the fluorine atoms. The combined effect of the electron-donating methoxy group and the electron-withdrawing difluoro and carbonyl groups is predicted to reduce the HOMO-LUMO gap compared to the unsubstituted tetralin-1-one, suggesting enhanced reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap This table provides illustrative energy values based on general substituent effects on an aromatic ketone core. These values serve to demonstrate expected trends.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Tetralin-1-one (Parent) | -6.5 | -1.5 | 5.0 |

| 6-Methoxy-tetralin-1-one | -6.1 | -1.6 | 4.5 |

| This compound | -6.2 | -2.1 | 4.1 |

A Molecular Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map is predicted to show:

Intense Negative Potential: Localized on the oxygen atom of the carbonyl group, making it a primary site for protonation or coordination to Lewis acids. A less intense negative region would be associated with the oxygen of the methoxy group.

Localized Negative Potential: On the two fluorine atoms due to their high electronegativity. researchgate.net

Positive Potential: A significant region of positive potential is expected on the aromatic ring, a result of the strong electron-withdrawing effects of the adjacent carbonyl and gem-difluoro groups, which overcomes the donating effect of the methoxy group. researchgate.netnih.gov This positive character makes the aromatic ring susceptible to nucleophilic addition under certain conditions. The hydrogen atoms of the aliphatic ring will also exhibit positive potential.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for mapping out reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. This provides deep insight into reaction kinetics and mechanisms.

A plausible and common route for the synthesis of the tetralone core is the intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid precursor. organic-chemistry.orgsigmaaldrich.com For this compound, a key step would be the cyclization of 4-(3-methoxyphenyl)butyric acid (or its acid chloride) to form 6-methoxy-tetralin-1-one, which would then undergo fluorination.

DFT calculations can be used to model this cyclization. The mechanism involves the formation of an acylium ion electrophile which then attacks the electron-rich aromatic ring. nih.gov Computational modeling would involve:

Optimizing the geometries of the reactant, intermediates (like the acylium ion and the sigma complex), the transition state, and the final product.

Calculating the energies of each species to map the potential energy surface of the reaction.

Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactant and product.

By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactant and the transition state is the activation energy (energy barrier). researchgate.net

For the intramolecular Friedel-Crafts acylation step, DFT studies on similar reactions have shown that the formation of the C-C bond is typically the rate-determining step. researchgate.net The calculated energy barrier provides a quantitative measure of the reaction rate. A lower energy barrier indicates a faster reaction. Computational analysis can also be used to compare different potential pathways—for example, acylation at different positions on the aromatic ring—to predict the regioselectivity of the reaction. The calculation would confirm that cyclization occurs ortho to the methoxy group, which is a strongly activating and ortho-, para-directing group.

Table 3: Illustrative Energy Profile for a Generic Intramolecular Friedel-Crafts Acylation This table presents hypothetical calculated energies for the key species in the cyclization to form a tetralone core, illustrating how computational chemistry elucidates reaction pathways.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactant + Lewis Acid | Starting 4-arylbutyryl chloride complexed with AlCl₃. | 0.0 |

| Intermediate 1 | Acylium ion formation. | +5.2 |

| Transition State (TS) | The C-C bond formation step (rate-determining). | +18.5 |

| Intermediate 2 | Sigma complex (Wheland intermediate). | -2.5 |

| Product + Lewis Acid | 6-methoxy-tetralin-1-one complexed with AlCl₃. | -15.0 |

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

The requested detailed examination, encompassing computational and theoretical investigations such as the prediction of spectroscopic parameters and the analysis of non-covalent interactions, cannot be fulfilled due to the absence of published research on this specific molecule. General computational methods for predicting NMR chemical shifts and understanding intermolecular forces are well-established in chemical research. nih.govchemrxiv.orgnih.govchemrxiv.orgmestrelab.com These methods, often employing machine learning and quantum mechanics, provide valuable insights into molecular structure and behavior. nih.govchemrxiv.orgnih.govchemrxiv.orgmestrelab.com However, without experimental data or specific computational studies for this compound, any such analysis would be purely speculative and fall outside the scope of a scientifically accurate report.

The parent compound, 6-methoxy-1-tetralone (B92454) , is a well-documented chemical intermediate. chemicalbook.comnih.govwikipedia.orglookchem.comchemspider.comresearchgate.netresearchgate.netnih.govmedchemexpress.comfishersci.canist.gov It serves as a precursor in the synthesis of various more complex molecules. chemicalbook.comresearchgate.netresearchgate.net Its chemical properties and synthesis are described in numerous sources. chemicalbook.comresearchgate.netresearchgate.net The core structure, a tetralin, is a partially hydrogenated derivative of naphthalene. wikipedia.org

Despite the theoretical interest in the effects of such fluorination, the scientific community has yet to publish specific research on this compound. Consequently, the detailed outline focusing on its computational and theoretical investigations, including the prediction of spectroscopic parameters and the nature of its non-covalent interactions, cannot be addressed with the currently available scientific information. Further experimental synthesis and characterization, as well as dedicated computational studies, are required to elucidate the specific properties of this compound.

Synthetic Utility of 4,4 Difluoro 6 Methoxy Tetralin 1 One As a Building Block

Precursor for the Synthesis of Complex Organic Molecules

The tetralone framework is a common structural motif in numerous natural products. The strategic placement of a methoxy (B1213986) group on the aromatic ring and a ketone functionality provides handles for a variety of chemical transformations, making 6-methoxy-1-tetralone (B92454) a valuable starting material for the synthesis of diterpenes, sesquiterpenes, and other complex molecules. While it is conceivable that 4,4-Difluoro-6-methoxy-tetralin-1-one could serve a similar role, specific examples of its use are not readily found in the literature.

Derivatization Towards Polycyclic Systems

The construction of polycyclic systems often involves annulation strategies, where additional rings are fused onto a pre-existing core. In principle, the ketone and the aromatic ring of this compound could be functionalized to build such systems. For instance, reactions at the carbonyl group or C-H activation of the aromatic ring could be envisioned as starting points for constructing more complex polycyclic aromatic hydrocarbons or other intricate ring systems. However, published research specifically demonstrating these transformations with this compound is not available.

Incorporation into Fluorinated Scaffolds

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Given this, this compound represents a potentially valuable building block for the synthesis of novel fluorinated scaffolds. Its structure could be integrated into larger molecules to introduce the beneficial properties of the gem-difluoro group. Despite this potential, specific examples of its incorporation into larger, complex fluorinated molecules are not detailed in the current body of scientific literature.

Role in the Development of Novel Synthetic Methodologies

New synthetic methodologies are often developed around the unique reactivity of specific functional groups or structural motifs. The presence of the gem-difluoro group adjacent to a carbonyl function in this compound could potentially lead to novel chemical transformations. For example, reactions that are facilitated by the strong electron-withdrawing nature of the fluorine atoms could be explored. However, there are no specific reports of this compound being used as a model substrate or key component in the development of new synthetic methods.

Applications in Material Science Precursors (if applicable, non-biological)

Fluorinated compounds can exhibit unique properties that are of interest in material science, such as in the development of liquid crystals, polymers, and other advanced materials. The rigid, partially aromatic structure of this compound, combined with the presence of fluorine, suggests potential applications in this field. Nevertheless, there is a lack of published research exploring the use of this specific compound as a precursor for non-biological materials.

Stereoselective Transformations and Chiral Auxiliary Development

The ketone functionality in this compound is a prochiral center, making it a potential substrate for stereoselective reactions, such as asymmetric reduction to the corresponding alcohol. Such transformations would provide access to chiral, fluorinated building blocks. Furthermore, chiral derivatives of this compound could potentially be developed for use as chiral auxiliaries to control the stereochemistry of other reactions. While stereoselective syntheses of related tetralin-fused systems have been reported, specific studies on the stereoselective transformations of this compound or its application in chiral auxiliary development are not found in the reviewed literature.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α,α-difluoroketones is a field of active research, with a continuous drive towards more efficient, selective, and environmentally benign methodologies. benthamdirect.comresearchgate.net Future research on the synthesis of 4,4-Difluoro-6-methoxy-tetralin-1-one will likely focus on overcoming the challenges associated with current fluorination techniques, which often require harsh reagents and produce significant waste.

Key areas for future investigation include:

Catalytic Enantioselective Fluorination: Developing catalytic systems, potentially based on transition metals or organocatalysts, for the direct asymmetric difluorination of 6-methoxy-tetralin-1-one would be a significant advancement. This would provide access to enantioenriched forms of the target molecule, which is crucial for many applications.

Late-Stage Fluorination: Research into late-stage fluorination techniques would allow for the introduction of the difluoro moiety at a later step in a synthetic sequence, offering greater flexibility and efficiency in the preparation of complex derivatives. researchgate.net

Green Fluorinating Reagents: The development and utilization of safer and more sustainable fluorinating reagents will be a priority. benthamdirect.com This includes moving away from hazardous reagents towards those with better environmental profiles. Methodologies that utilize metal fluoride (B91410) salts as the fluorine source are being explored for their sustainability. researchgate.net

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reaction control compared to traditional batch methods.

| Synthetic Approach | Reagents | Potential Advantages | Future Research Focus |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Readily available reagents | Development of catalytic and enantioselective versions. sapub.org |

| Deoxofluorination | DAST, Deoxo-Fluor® | Applicable to hydroxyl precursors | Milder and more selective reagents. |

| From Dithiolanes | HF-Pyridine, 1,3-dibromo-5,5-dimethylhydantoin (B127087) | Milder than sulfur tetrafluoride | Broadening substrate scope and improving functional group tolerance. illinois.edu |

| Photocatalysis | Photocatalysts with a fluorine source | Mild reaction conditions, high selectivity | Expansion to difluorination of tetralones. cas.cn |

Exploration of Novel Reactivity Patterns for the Difluoro-tetralone Scaffold

The presence of the C-F bonds significantly influences the reactivity of the adjacent carbonyl group in this compound. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. scispace.com Future research will likely explore these unique reactivity patterns.

Promising areas of investigation include:

Hydrate and Hemiketal Formation: The increased electrophilicity of the carbonyl group in α,α-difluorinated ketones can lead to the formation of stable hydrates and hemiketals. sapub.orgscispace.com A deeper understanding of the thermodynamics and kinetics of these equilibria could be leveraged for controlled-release applications or as a protecting group strategy.

Reactions with Nucleophiles: A systematic study of the reactions of this compound with a wide range of nucleophiles could uncover novel transformations. The gem-difluoro group can act as a leaving group under certain conditions, or it can direct the stereochemical outcome of reactions at the carbonyl center.

Ring-Opening and Rearrangement Reactions: The strain and electronic effects introduced by the difluoro group may facilitate novel ring-opening or rearrangement reactions, leading to the synthesis of unique fluorinated scaffolds that would be difficult to access through other means.

Enolate Chemistry: Investigating the formation and reactivity of the enolate of this compound could lead to new methods for the synthesis of α-functionalized derivatives. The fluorine atoms will significantly impact the pKa of the α-protons and the nucleophilicity of the resulting enolate.

Advanced Computational Studies on Functional Group Interplay

Computational chemistry will be an indispensable tool for guiding future research on this compound. Theoretical studies can provide valuable insights into the interplay between the gem-difluoro group, the methoxy (B1213986) substituent, and the tetralone core, which would be challenging to obtain through experimental methods alone.

Future computational investigations could focus on:

Conformational Analysis: A detailed computational analysis of the conformational preferences of the difluorinated tetralone ring system will be crucial for understanding its interactions with biological targets or its properties in materials.

Electronic Structure and Reactivity: Quantum mechanical calculations can be used to map the electron density distribution, predict the sites of electrophilic and nucleophilic attack, and calculate the activation barriers for various reactions. This will aid in the design of new synthetic transformations.

Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic properties will be valuable for the characterization of new derivatives and for understanding the electronic effects of the fluorine atoms.

Modeling of Intermolecular Interactions: Computational modeling can be used to simulate the interactions of this compound and its derivatives with proteins or other molecules. This will be particularly important for any future drug discovery efforts based on this scaffold.

Potential for Derivatization in Non-Pharmacological Advanced Chemical Technologies

While the tetralone scaffold is prevalent in medicinal chemistry, the unique properties imparted by the gem-difluoro group suggest that derivatives of this compound could find applications in various non-pharmacological advanced chemical technologies. researchgate.net

Future research in this area could explore:

Fluorinated Polymers and Liquid Crystals: The incorporation of the rigid and polar difluoro-tetralone moiety into polymers or liquid crystal structures could lead to materials with novel thermal, optical, and electronic properties. researchgate.net

Organic Electronics: The electron-withdrawing nature of the difluoro group could make derivatives of this compound suitable for use as n-type semiconductors or as components in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Chemical Sensors: The electrophilic carbonyl group, sensitized by the adjacent fluorine atoms, could be used as a reactive site for the development of chemical sensors for the detection of specific nucleophiles.

Agrochemicals: The tetralone scaffold is found in some natural products with herbicidal or insecticidal activity. semanticscholar.org The introduction of fluorine can enhance the potency and metabolic stability of agrochemicals, making this a promising area for future investigation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.